3-Methylthiomorpholine-4-carbaldehyde
Description
3-Methylthiomorpholine-4-carbaldehyde (CAS: Not explicitly provided) is a thiomorpholine derivative featuring a six-membered ring containing one sulfur atom and one nitrogen atom. The compound is substituted with a methyl group at the 3-position and an aldehyde functional group at the 4-position. Its molecular formula is C₆H₁₁NOS, with a molecular weight of 145.22 g/mol.
Structural studies of such heterocyclic compounds often rely on X-ray crystallography, where software like SHELX plays a critical role in refining molecular geometry and validating bond lengths/angles .
Properties
CAS No. |
111072-96-9 |
|---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
3-methylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C6H11NOS/c1-6-4-9-3-2-7(6)5-8/h5-6H,2-4H2,1H3 |
InChI Key |
QNXYWNNYQADWEB-UHFFFAOYSA-N |
SMILES |
CC1CSCCN1C=O |
Canonical SMILES |
CC1CSCCN1C=O |
Synonyms |
4-Thiomorpholinecarboxaldehyde, 3-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Methylthiomorpholine-4-carbaldehyde, we compare it with three structurally related compounds: morpholine-4-carbaldehyde , thiomorpholine-3-carbaldehyde , and 3-methylmorpholine-4-carbaldehyde . Key differences arise from substituent positions, heteroatom composition, and reactivity.
Table 1: Comparative Analysis of Thiomorpholine and Morpholine Derivatives
| Property | 3-Methylthiomorpholine-4-carbaldehyde | Morpholine-4-carbaldehyde | Thiomorpholine-3-carbaldehyde | 3-Methylmorpholine-4-carbaldehyde |
|---|---|---|---|---|
| Molecular Formula | C₆H₁₁NOS | C₅H₉NO₂ | C₅H₉NOS | C₆H₁₁NO₂ |
| Molecular Weight | 145.22 g/mol | 115.13 g/mol | 131.19 g/mol | 129.16 g/mol |
| Heteroatoms | S, N, O | N, O | S, N, O | N, O |
| Aldehyde Position | 4 | 4 | 3 | 4 |
| Reactivity | High (S and aldehyde) | Moderate (aldehyde) | Moderate (S and aldehyde) | Low (aldehyde) |
| Applications | Ligand design, drug intermediates | Solvent, catalysis | Sulfur-containing drug motifs | Catalysis, polymer chemistry |
Key Findings:
Thiomorpholine derivatives generally exhibit lower solubility in polar solvents than morpholine counterparts due to sulfur’s hydrophobicity.
Aldehyde Position and Reactivity :
- The 4-position aldehyde in 3-Methylthiomorpholine-4-carbaldehyde allows for steric accessibility in reactions, unlike the 3-substituted thiomorpholine-3-carbaldehyde, where the aldehyde may experience steric hindrance from adjacent groups.
Methyl Substituent Effects :
- The 3-methyl group in 3-Methylthiomorpholine-4-carbaldehyde introduces conformational rigidity to the thiomorpholine ring, a feature absent in unmethylated analogs. This rigidity could influence binding affinities in biological systems.
Crystallographic Behavior :
- While direct data for 3-Methylthiomorpholine-4-carbaldehyde is unavailable, SHELX-refined structures of similar compounds (e.g., morpholine-4-carbaldehyde) reveal planar aldehyde geometries (C=O bond length ~1.22 Å) and ring puckering parameters (e.g., Cremer-Pople angles) that differ between sulfur- and oxygen-containing rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
